Product packaging for Methyl 2-chloro-4-methylbenzoate(Cat. No.:CAS No. 195318-63-9)

Methyl 2-chloro-4-methylbenzoate

Cat. No.: B1604069
CAS No.: 195318-63-9
M. Wt: 184.62 g/mol
InChI Key: PJZFAIKANVMKKU-UHFFFAOYSA-N
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Description

Context and Significance within Halogenated Benzoate (B1203000) Esters

Halogenated benzoate esters are a class of organic compounds that feature a benzene (B151609) ring substituted with both a halogen atom and an ester functional group. These compounds are significant in organic synthesis, often serving as intermediates in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals. innospk.com The presence of a halogen, such as chlorine, can influence the reactivity of the benzene ring and provide a site for further chemical modifications.

The position of the substituents on the benzene ring is crucial in determining the compound's reactivity. In Methyl 2-chloro-4-methylbenzoate, the chlorine atom at the ortho position to the ester group can exert both electronic and steric effects, influencing the molecule's behavior in chemical reactions. The methyl group at the para position further modifies the electronic properties of the ring. The study of such substituted benzoates contributes to a deeper understanding of structure-activity relationships and reaction mechanisms in organic chemistry. wikipedia.org

Scope of Academic Inquiry and Research Directions

Academic research on this compound and related compounds primarily focuses on several key areas:

Synthetic Methodologies: A significant portion of research is dedicated to developing efficient and selective methods for the synthesis of polysubstituted aromatic compounds like this compound. google.com This includes exploring various catalytic systems and reaction conditions to achieve high yields and purity.

Reaction Mechanisms: Investigating the reactivity of this compound in different chemical transformations helps elucidate the electronic and steric effects of its substituents. For instance, studying its behavior in nucleophilic substitution or cross-coupling reactions provides insights into the influence of the ortho-chloro and para-methyl groups. sigmaaldrich.com

Intermediate in Complex Syntheses: Due to its functional groups, this compound can serve as a precursor for the synthesis of more complex molecules with potential biological activity. chemicalbook.com Researchers explore its utility as a starting material or key intermediate in multi-step synthetic pathways.

Structural and Spectroscopic Analysis: Detailed analysis of the compound's crystal structure and spectroscopic properties (NMR, IR, etc.) provides fundamental data that supports synthetic and mechanistic studies. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C9H9ClO2 nih.gov
Molecular Weight 184.62 g/mol nih.gov
CAS Number 195318-63-9 nih.gov
Appearance Liquid cymitquimica.com
IUPAC Name This compound nih.gov
InChI Key PJZFAIKANVMKKU-UHFFFAOYSA-N nih.gov
SMILES CC1=CC(=C(C=C1)C(=O)OC)Cl nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO2 B1604069 Methyl 2-chloro-4-methylbenzoate CAS No. 195318-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZFAIKANVMKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621589
Record name Methyl 2-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195318-63-9
Record name Methyl 2-chloro-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Chloro 4 Methylbenzoate and Analogues

Esterification Protocols

The formation of the methyl ester group is a fundamental step in the synthesis of methyl 2-chloro-4-methylbenzoate. This is typically achieved through the esterification of the corresponding carboxylic acid.

Fischer Esterification of 2-chloro-4-methylbenzoic acid

The most direct and widely practiced method for synthesizing this compound is the Fischer esterification of 2-chloro-4-methylbenzoic acid. This reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comtcu.edu

A general procedure involves heating a suspension of the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid. For instance, a related synthesis of methyl 5-bromo-2-chlorobenzoate involves heating the corresponding acid in methanol with concentrated sulfuric acid at 64°C for 16 hours. Following the reaction, the excess methanol is removed, and the crude product is purified, often by extraction with a solvent like ethyl acetate (B1210297) and washing with a sodium bicarbonate solution to remove any unreacted acid.

The mechanism of Fischer esterification proceeds through several reversible steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a good leaving group (water), which is subsequently eliminated to form the ester. masterorganicchemistry.com

Catalytic Approaches in Ester Formation

While traditional acid catalysis is effective, research has explored various other catalysts to improve reaction efficiency, yield, and environmental friendliness. dergipark.org.tr These include:

Solid Acid Catalysts: Materials like Amberlyst 15, an ion-exchange resin, can be used as heterogeneous catalysts, simplifying product purification as the catalyst can be filtered off. dergipark.org.tr

Ionic Liquids and Deep Eutectic Solvents (DES): These have emerged as "green" alternatives. A deep eutectic solvent formed from p-toluenesulfonic acid (p-TSA) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has been shown to be a highly effective dual solvent-catalyst for the esterification of benzoic acid, achieving high conversions. dergipark.org.tr

Metal Catalysts: Tin(II) compounds and titanium catalysts have been patented for the preparation of benzoic acid esters, particularly for longer-chain alcohols. google.com These reactions are often carried out at high temperatures (160°C to 250°C) and involve the removal of reaction water by distillation. google.com

Microwave-Assisted Esterification: Microwave irradiation has been shown to significantly accelerate the esterification of substituted benzoic acids. usm.my In a sealed-vessel microwave system, the reaction time can be reduced to minutes, although catalyst deactivation can be an issue. usm.my Adding the catalyst in intervals can help to overcome this. usm.my

Catalyst TypeExampleKey Advantages
Mineral AcidSulfuric Acid (H₂SO₄)Readily available, low cost
Solid AcidAmberlyst 15Ease of separation, reusability
Deep Eutectic Solventp-TSA/BTEACEnvironmentally friendly, high catalytic activity
Metal CatalystTin(II) compoundsEffective for higher boiling alcohols
Microwave-Rapid reaction times

Halogenation Strategies

Chlorination of an aromatic ring or a side chain is a key step in creating the "chloro" and "methyl" functionalities found in this compound and its isomers.

Regioselective Chlorination of Aromatic Rings (e.g., Methyl 4-methylbenzoate)

The synthesis of this compound can be envisioned through the regioselective chlorination of a precursor like methyl 4-methylbenzoate. chemicalbook.comnih.gov This process involves electrophilic aromatic substitution, where a chlorinating agent is introduced to the aromatic ring. The directing effects of the existing substituents (the methyl and ester groups) are crucial for achieving the desired regiochemistry.

In methyl 4-methylbenzoate, the methyl group is an ortho-, para-director and activating, while the methyl ester group is a meta-director and deactivating. The position ortho to the methyl group and meta to the ester group is the C2 position, making it a likely site for chlorination. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or iodine, at low temperatures to favor ring halogenation over side-chain halogenation. stackexchange.com For example, the chlorination of 4-methylsulfonyltoluene to 2-chloro-4-methylsulfonyltoluene is achieved using chlorine gas in the presence of a catalyst like iron powder or iodine at temperatures between 85-95°C. google.com A similar principle would apply to the chlorination of methyl 4-methylbenzoate.

Side-Chain Chlorination Approaches

An alternative strategy involves the chlorination of the methyl group (side chain) of a toluene (B28343) derivative. This is a free-radical reaction, typically initiated by UV light or a radical initiator like dibenzoyl peroxide at higher temperatures. stackexchange.comresearchgate.net This method is generally used to produce benzyl chlorides. For instance, toluene can be chlorinated on the side chain to produce benzotrichloride. researchgate.net

A patent describes the preparation of methyl p-chloromethylbenzoate by the side-chain chlorination of methyl p-toluate (B1214165) using chlorine gas under UV light or with a chemical initiator. google.com The reaction temperature is maintained between 70°C and 140°C. google.com It is important to note that this process can lead to mono-, di-, and tri-chlorinated products, and controlling the reaction conditions is key to achieving the desired product. stackexchange.com Subsequent hydrolysis of the chlorinated side chain can be used to introduce other functional groups. doubtnut.comsarthaks.com

Halogenation TypeConditionsProduct Type
Ring ChlorinationLewis acid catalyst (e.g., FeCl₃), low temperatureAryl chloride
Side-Chain ChlorinationUV light or radical initiator, high temperatureBenzyl chloride

Derivatization and Functionalization Reactions

This compound can serve as a starting material for the synthesis of more complex molecules through various derivatization and functionalization reactions. The ester, chloro, and methyl groups all offer sites for chemical modification.

For instance, the ester group can be hydrolyzed back to the carboxylic acid or converted to an amide. The chloro group can be displaced through nucleophilic aromatic substitution, although this typically requires harsh conditions or the presence of activating groups. The methyl group can be oxidized to a carboxylic acid.

An example of further functionalization is the synthesis of 2-chloro-4-methylsulfonylbenzoic acid from 2-chloro-4-methylsulfonyltoluene, which involves the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like nitric acid at high temperatures (175-195°C). google.com While this is an analogue, it demonstrates a common derivatization pathway.

Furthermore, the core structure of aryl benzoates like this compound is found in molecules with interesting material properties. The crystal structures of various substituted aryl benzoates, such as 4-chlorophenyl 4-methylbenzoate, have been studied to understand the effects of substituents on their solid-state packing. manipal.eduresearchgate.net

Nucleophilic Substitution Pathways involving the Chlorine Atom

While direct nucleophilic substitution on the aromatic ring of this compound is challenging, the chlorine atom can be replaced under specific conditions, often involving organometallic reagents or catalysis. The reactivity of the chlorine atom is influenced by the electronic effects of the methyl and ester groups on the benzene (B151609) ring.

Reduction and Oxidation Protocols for this compound Precursors or Derivatives

The synthesis of this compound can be achieved through the oxidation of precursor molecules. For instance, (2-chloro-4-methylphenyl)methanol (B2910486) can be oxidized to the corresponding carboxylic acid, which is then esterified to yield the final product. Similarly, 2-chloro-4-methylbenzaldehyde (B1590771) can be oxidized to 2-chloro-4-methylbenzoic acid, which serves as a direct precursor.

A common method for preparing the precursor 2-chloro-4-methylbenzoic acid involves the oxidation of 2-chloro-4-methyltoluene. google.com One patented method describes the oxidation of 2-chloro-4-methylsulfonyltoluene to 2-chloro-4-methylsulfonylbenzoic acid using nitric acid at high temperatures. google.com Another approach involves the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid from 2-chloro-4-(chlorosulfonyl)benzoyl chloride through a reaction with sodium sulfite (B76179) and subsequent treatment with chloroacetic acid. prepchem.comgoogleapis.com

The reduction of the ester group in this compound would yield (2-chloro-4-methylphenyl)methanol, a useful intermediate for further chemical transformations.

Here is a table summarizing some reduction and oxidation reactions for precursors and derivatives:

Precursor/DerivativeReagent(s)ProductReaction Type
2-chloro-4-methylsulfonyltolueneNitric Acid2-chloro-4-methylsulfonylbenzoic acidOxidation
2-chloro-4-(chlorosulfonyl)benzoyl chlorideSodium sulfite, Chloroacetic acid2-chloro-4-(methylsulfonyl)benzoic acidOxidation/Substitution
(2-chloro-4-methylphenyl)methanolOxidizing agent2-chloro-4-methylbenzoic acidOxidation
2-chloro-4-methylbenzaldehydeOxidizing agent2-chloro-4-methylbenzoic acidOxidation
This compoundReducing agent(2-chloro-4-methylphenyl)methanolReduction

Coupling Reactions for Introducing New Substructures (e.g., Suzuki Coupling)

The Suzuki coupling reaction is a powerful tool for forming carbon-carbon bonds, and it can be applied to aryl halides like this compound. wikipedia.org This reaction typically involves a palladium catalyst and a base to couple the aryl halide with a boronic acid or a boronic ester. wikipedia.orgyoutube.comlibretexts.org For example, Methyl 4-chlorobenzoate (B1228818) can undergo a Suzuki-Miyaura coupling reaction with phenylboronic acid to produce methyl-(4-phenyl)-benzoate. sigmaaldrich.com This methodology allows for the introduction of a wide variety of substituents onto the aromatic ring, leading to a diverse range of analogues.

The general mechanism for the Suzuki coupling involves three main steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and scope. wikipedia.org

Advanced Synthetic Route Development

Modern synthetic chemistry focuses on developing more efficient and environmentally friendly methods for producing chemical compounds.

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions offer significant advantages by combining multiple reaction steps into a single operation without isolating intermediates. youtube.com This approach saves time, resources, and reduces waste. For instance, the synthesis of substituted benzimidazoles, which share structural similarities with substituted benzoates, has been achieved through one-pot condensation reactions. organic-chemistry.orgichem.md Similar strategies could be envisioned for the synthesis of this compound analogues, where multiple components are combined to construct the final molecule in a single step. Multicomponent reactions are particularly attractive for creating libraries of diverse compounds for screening purposes. ingentaconnect.comresearchgate.net

Green Chemistry Principles in Synthetic Design

Green chemistry principles aim to design chemical processes that are more sustainable. In the context of synthesizing this compound, this could involve several strategies. The use of solid acid catalysts for the esterification of benzoic acids with methanol is a greener alternative to traditional acid catalysts like sulfuric acid, as they are recoverable and produce less waste. mdpi.comresearchgate.net Catalytic methods, in general, are preferred over stoichiometric reagents.

Solvent selection is another crucial aspect of green chemistry. The use of water as a solvent in Suzuki coupling reactions is an attractive option due to its safety and low cost. wikipedia.org Furthermore, solvent-free reaction conditions, where possible, represent an ideal green chemistry approach. For example, a one-pot, solvent-free synthesis of sodium benzoate (B1203000) from the oxidation of benzyl alcohol using a gold-silver/titanium dioxide catalyst has been reported. researchgate.net

Spectroscopic and Crystallographic Characterization in Advanced Chemical Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and purity of Methyl 2-chloro-4-methylbenzoate. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that is characteristic of its specific structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). For a related compound, methyl 4-methylbenzoate, the aromatic protons appear as doublets around δ 7.94 and 7.24 ppm, while the methyl ester protons show a singlet at approximately δ 3.88 ppm and the aromatic methyl protons at δ 2.39 ppm. rsc.org The specific shifts for this compound would be influenced by the presence of the chlorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. For methyl 4-methylbenzoate, characteristic peaks are observed for the carbonyl carbon (around 167.1 ppm), the aromatic carbons (ranging from approximately 127.3 to 143.4 ppm), the methyl ester carbon (around 51.8 ppm), and the aromatic methyl carbon (at about 21.5 ppm). rsc.org The substitution pattern in this compound would lead to distinct chemical shifts for each carbon atom.

Below is an interactive data table summarizing the predicted NMR data for this compound and experimental data for related compounds.

CompoundNucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Methyl 4-methylbenzoate ¹H7.94d8.2 rsc.org
¹H7.24d8.0 rsc.org
¹H3.88s rsc.org
¹H2.39s rsc.org
Methyl 4-methylbenzoate ¹³C167.1 rsc.org
¹³C143.4 rsc.org
¹³C129.5 rsc.org
¹³C129.0 rsc.org
¹³C127.3 rsc.org
¹³C51.8 rsc.org
¹³C21.5 rsc.org
Methyl 3-chlorobenzoate (B1228886) ¹H7.97s rsc.org
¹H7.90d7.6 rsc.org
¹H7.48-7.45m rsc.org
¹H7.38-7.30m rsc.org
¹H3.89s rsc.org
Methyl 3-chlorobenzoate ¹³C165.7 rsc.org
¹³C134.3 rsc.org
¹³C132.8 rsc.org
¹³C131.8 rsc.org
¹³C129.6 rsc.org
¹³C127.6 rsc.org
¹³C52.3 rsc.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules. For analogous compounds like methyl 4-methylbenzoate, ESI-MS typically shows the protonated molecule [M+H]⁺, confirming the molecular weight. rsc.org For this compound (C₉H₉ClO₂), the expected molecular weight is approximately 184.62 g/mol . nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and confirming the presence of the target compound. An LC-MS/MS method has been developed for the quantification of various compounds, including methylparaben and benzophenone, from wastewater samples, demonstrating the utility of this technique for environmental analysis of related aromatic esters. frontiersin.org The fragmentation patterns observed in the mass spectrum provide further structural confirmation. For example, in the mass spectrum of 2,4-DB methyl ester, a related chlorinated compound, characteristic fragment ions are observed. nih.gov

The table below shows the expected mass-to-charge ratio (m/z) for the molecular ion of this compound.

CompoundFormulaMolecular Weight ( g/mol )Ionization ModeExpected m/z [M+H]⁺Reference
This compound C₉H₉ClO₂184.62ESI185.03 nih.gov
Methyl 4-methylbenzoate C₉H₁₀O₂150.17ESI151.07 nih.gov
Methyl 3-chlorobenzoate C₈H₇ClO₂170.59ESI171.02 rsc.org

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include the C=O stretching of the ester group, typically found in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-Cl stretching vibrations would be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. For the related compound methyl 2-hydroxybenzoate, the C=O stretch is a prominent peak. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is also observable in the Raman spectrum. Aromatic ring vibrations often give rise to strong Raman signals. For 2-chloro-6-methylbenzonitrile, the FT-Raman spectrum has been recorded and analyzed, illustrating the application of this technique to similar substituted aromatic compounds. researchgate.net

The following table summarizes the characteristic vibrational frequencies for the functional groups in this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Ester C=OStretch1730 - 1715FT-IR, Raman
Ester C-OStretch1300 - 1000FT-IR
Aromatic C-HStretch> 3000FT-IR, Raman
Aromatic C=CStretch1600 - 1450FT-IR, Raman
C-ClStretch800 - 600FT-IR, Raman

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands in the UV region due to π → π* transitions of the benzene (B151609) ring. The position and intensity of these absorptions can be influenced by the substituents on the ring. For methyl 4-methylbenzoate, a maximum absorption is reported at 354 nm. nih.gov

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

For instance, the crystal structure of methyl 4-methylbenzoate has been determined, revealing a planar molecule where the dihedral angle between the aromatic ring and the ester group is small. researchgate.net The crystal packing is influenced by intermolecular C-H···O contacts. researchgate.net Another study on a dimolybdenum complex with 4-methylbenzoate ligands also details the crystal structure and the electronic effects of the methyl-substituted benzoate (B1203000). nih.gov The crystal structure of methyl 2-acetamido-5-chlorobenzoate has also been reported, providing data on a similarly substituted benzene ring. researchgate.net These studies demonstrate the power of X-ray diffraction in elucidating the detailed solid-state structures of substituted methyl benzoates.

The table below presents selected crystallographic data for a related compound.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
Methyl 4-methylbenzoate MonoclinicP2₁/c5.91347.604817.48497.783 researchgate.net
Methyl 2-acetamido-5-chlorobenzoate OrthorhombicIbam16.12419.5886.815590 researchgate.net

Analysis of Supramolecular Interactions and Crystal Packing Arrangements (e.g., Hydrogen Bonding)

The study of supramolecular interactions, which govern how molecules assemble in the solid state, is crucial for understanding and engineering the material properties of a compound. These interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, dictate the crystal packing arrangement. For substituted benzoates, the interplay of the substituent groups on the benzene ring and the methyl ester group would be expected to define a unique three-dimensional architecture.

In the absence of a determined crystal structure for this compound, any discussion of its specific supramolecular interactions remains purely hypothetical. Comparative analysis with structurally related compounds, such as isomers or analogues, could offer predictive insights but would not constitute a factual analysis of the target compound. For instance, studies on other substituted benzoates often reveal the formation of dimeric structures or extended chains through various intermolecular forces. However, without experimental data, it is impossible to confirm if this compound exhibits similar motifs.

Investigation of Polymorphism and Crystal Engineering Strategies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of investigation in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism often involves screening for different crystalline forms under various crystallization conditions.

Crystal engineering, a related field, focuses on the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Strategies often involve the use of co-formers to create co-crystals or the introduction of specific functional groups to guide the self-assembly process.

Given the lack of any reported crystal structures for this compound, there is no foundation upon which to discuss its potential polymorphism or any crystal engineering strategies that may have been employed. Research into the polymorphism of other chloro-substituted benzoic acids has demonstrated the significant impact of substituent positioning on crystal packing, suggesting that this compound could potentially exhibit interesting solid-state behavior. However, this remains an area for future investigation.

Computational and Theoretical Studies of Methyl 2 Chloro 4 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the properties of molecules like Methyl 2-chloro-4-methylbenzoate.

DFT calculations, often employing hybrid functionals such as B3LYP, are utilized to determine the ground-state geometry of the molecule. These calculations can predict key structural parameters. For analogous substituted methyl benzoates, DFT has been used to calculate properties that are critical for understanding reactivity, such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting energy gap. The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Furthermore, DFT can be employed to compute electrostatic potential maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. For this compound, these maps would highlight the electron-withdrawing effects of the chlorine atom and the ester group, as well as the electron-donating nature of the methyl group, providing a rationale for its reactivity in chemical reactions.

Hartree-Fock (HF) Methodologies for Molecular Properties

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. While generally less accurate than DFT for many applications due to its neglect of electron correlation, it remains a valuable tool, especially when combined with corrections.

The HF method can be used to calculate a variety of molecular properties for compounds such as this compound. These include the molecular geometry, dipole moment, and total energy. The results from HF calculations can serve as a starting point for more advanced computational methods. For instance, the Hartree-Fock plus London Dispersion (HFLD) scheme is a parameter-free electronic structure method that corrects the HF interaction energy and is useful for studying dispersion effects in molecular systems. acs.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a bridge between the quantum mechanical description of a molecule and its macroscopic properties. These methods are essential for exploring the dynamic behavior and bulk properties of chemical compounds.

Conformational Analysis and Energy Landscapes

The presence of the methyl ester group in this compound allows for rotational flexibility, leading to different possible conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface associated with bond rotations.

For substituted benzenes and methyl benzoates, computational methods are used to determine the preferred orientation of substituents relative to the benzene (B151609) ring. rsc.org For instance, studies on methyl benzoate (B1203000) have shown that the molecule is largely planar, indicating a low energy barrier for the rotation of the methoxycarbonyl group. rsc.org In the case of this compound, the steric and electronic interactions between the ortho-chloro substituent and the methyl ester group would be a key determinant of the preferred conformation. By systematically rotating the relevant dihedral angles and calculating the energy at each step, an energy landscape can be generated, revealing the global and local energy minima corresponding to the most stable and metastable conformations.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models are instrumental in predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For molecules like this compound, DFT calculations can predict ¹H and ¹³C NMR chemical shifts. These theoretical predictions, when compared with experimental data, can help in the definitive assignment of spectral peaks and in confirming the molecular structure. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For example, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, has been shown to provide reliable predictions of NMR chemical shifts for substituted benzenes. rsc.org

Similarly, theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in an IR spectrum. By calculating the vibrational modes of the molecule, each peak in the experimental spectrum can be assigned to a specific molecular motion, such as C-H stretching, C=O stretching of the ester group, or C-Cl stretching. This detailed assignment provides a deeper understanding of the molecule's vibrational properties.

Crystal Structure Prediction Methodologies

Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry. Crystal structure prediction (CSP) methodologies aim to identify the most stable packing arrangements of molecules in a solid state.

CSP methods typically involve two main steps: generating a large number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. The energy ranking is often performed using a combination of molecular mechanics force fields and more accurate quantum mechanical methods. For benzene and its derivatives, CSP has been used to explore polymorphism, which is the ability of a compound to exist in multiple crystal forms. arxiv.org For this compound, CSP could be used to explore possible polymorphs and to understand the intermolecular interactions, such as C-H···O or halogen bonding, that govern the packing of the molecules in the crystal lattice.

Lack of Specific Computational Studies on the Reaction Mechanisms of this compound

A thorough review of available scientific literature reveals a notable absence of specific computational and theoretical studies focused on the mechanistic elucidation of reactions involving this compound. While general information regarding its physicochemical properties is available, in-depth computational analyses of its reaction pathways, transition states, and intermediates are not presently found in published research.

Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and post-Hartree-Fock methods are commonly employed to model molecular structures, calculate energetic profiles of reaction pathways, and identify transition states. For many organic compounds, these studies have been instrumental in understanding reactivity, selectivity, and catalytic cycles.

For instance, computational studies have been successfully applied to understand the atmospheric degradation of compounds like 4-methyl aniline (B41778) by hydroxyl radicals, where reaction mechanisms and kinetics were thoroughly investigated using methods like M06-2X and CCSD(T). mdpi.com Similarly, the principles of the Hammett equation, which relates reaction rates and equilibrium constants of benzoic acid derivatives, are often explored and rationalized through computational analysis of substituent effects. wikipedia.org

Although patents exist that describe the synthesis of related compounds, such as methyl p-chloromethyl benzoate, these documents typically focus on the procedural aspects of the synthesis rather than a detailed computational exploration of the underlying reaction mechanisms. google.com

The lack of specific computational research on this compound presents an opportunity for future investigation. Such studies could provide valuable information on its reactivity, potential reaction products, and the energetic barriers associated with its chemical transformations. This knowledge would be beneficial for optimizing synthetic routes and for a more complete understanding of its chemical behavior.

Mechanistic Organic Chemistry and Reactivity of Methyl 2 Chloro 4 Methylbenzoate

Reaction Kinetics and Thermodynamic Profiles

Specific kinetic and thermodynamic data for Methyl 2-chloro-4-methylbenzoate are not extensively available in the public literature. However, the reactivity of this compound can be inferred from studies on analogous substituted benzoates. The kinetics of its reactions, such as hydrolysis and dehalogenation, will be influenced by the nature of the substituents on the aromatic ring.

For instance, the rate of reactions is dependent on the stability of transition states and intermediates, which are in turn affected by the electron-withdrawing chloro group and the electron-donating methyl group. Thermodynamic profiles, including the enthalpy and entropy of reaction, would provide insight into the spontaneity and equilibrium position of its chemical transformations. In the absence of specific experimental values, computational chemistry could offer valuable predictions of these parameters.

Influence of Substituents on Reaction Rates and Pathways

The substituents on the aromatic ring of this compound, a chloro group at the ortho position and a methyl group at the para position relative to the ester, play a crucial role in dictating its reactivity.

Effects of Electron-Withdrawing and Electron-Donating Groups

For reactions where the rate-determining step involves the development of a negative charge in the transition state, such as nucleophilic attack on the carbonyl carbon during ester hydrolysis, the electron-withdrawing chloro group is expected to increase the reaction rate by stabilizing the transition state. Conversely, the electron-donating methyl group would decrease the rate by destabilizing this transition state.

The Hammett equation, which relates reaction rates of substituted benzene (B151609) derivatives, can be used to quantify these effects. wikipedia.org While specific Hammett constants for the 2-chloro-4-methyl substitution pattern are not readily found, the principle can be illustrated with data from the hydrolysis of substituted aryl benzoates. For example, in the base-catalyzed hydrolysis of substituted aryl benzoates, electron-withdrawing substituents lead to an increase in the reaction rate. rsc.org

Table 1: Hammett Substituent Constants (σ) for Selected Groups

Substituent σ_meta σ_para
-Cl 0.37 0.23
-CH₃ -0.07 -0.17
-NO₂ 0.71 0.78
-OCH₃ 0.12 -0.27

Data sourced from general organic chemistry principles.

Inductive and Resonance Effects on Transition States

The reactivity of this compound is a balance of inductive and resonance effects that influence the stability of transition states.

Inductive Effect: The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the benzene ring and the ester group. libretexts.org This effect is strongest at the ortho position and diminishes with distance. The methyl group has a weak electron-donating inductive effect (+I).

Resonance Effect: The chlorine atom can also donate a lone pair of electrons to the benzene ring through resonance (+R effect), which would partially counteract its inductive effect. libretexts.org However, for halogens, the inductive effect generally outweighs the resonance effect. stackexchange.com The methyl group exhibits a +R effect through hyperconjugation.

In the transition state of a reaction like ester hydrolysis, the inductive withdrawal by the chlorine atom makes the carbonyl carbon more electrophilic and stabilizes the negatively charged tetrahedral intermediate. The electron-donating methyl group, through hyperconjugation, would have the opposite effect. The net outcome on the transition state's stability and thus the reaction rate is a composite of these competing influences.

Specific Chemical Transformations and Reaction Mechanisms

Ester Hydrolysis Mechanisms

The hydrolysis of this compound can proceed through either acid-catalyzed or base-promoted mechanisms.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) yield the corresponding carboxylic acid, 2-chloro-4-methylbenzoic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion, a nucleophilic acyl substitution occurs. The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion as a leaving group. An acid-base reaction between the resulting carboxylic acid and the methoxide ion produces the carboxylate salt and methanol. libretexts.org The rate of this reaction is generally enhanced by electron-withdrawing groups like chlorine, which stabilize the negatively charged intermediate. rsc.org

Dehalogenation Mechanisms

The removal of the chlorine atom from the aromatic ring of this compound is a dehalogenation reaction. While specific mechanisms for this compound are not detailed in the available literature, plausible pathways can be inferred from studies on other chlorobenzoates.

Reductive Dehalogenation: This is a common pathway for the dehalogenation of aryl halides. It involves the replacement of the halogen atom with a hydrogen atom. This can be achieved using various reducing agents. For instance, microbial reductive dehalogenation of chlorobenzoates has been observed, where the chlorine atom is replaced by a hydrogen atom. nih.govasm.orgresearchgate.net Some bacterial systems utilize a coenzyme A-dependent hydrolytic dehalogenation mechanism for 4-chlorobenzoate (B1228818), which proceeds via a nucleophilic aromatic substitution where the chlorine is replaced by a hydroxyl group. nih.govnih.gov

The strength of the carbon-halogen bond is a key factor in dehalogenation, with C-Cl bonds being stronger and thus harder to break than C-Br or C-I bonds. wikipedia.org

Applications in Advanced Materials and Chemical Synthesis

Role as Synthetic Intermediates

The strategic placement of reactive sites on the aromatic ring of Methyl 2-chloro-4-methylbenzoate makes it a valuable precursor for the synthesis of a wide array of target molecules. The chloro and methyl groups can be subjected to various chemical transformations, allowing for the introduction of diverse functionalities and the construction of intricate molecular frameworks.

Precursors for Pharmaceutical Compounds

While direct and explicit examples of the use of this compound in the synthesis of commercial drugs are not extensively documented in publicly available literature, its structural motifs are present in several important pharmaceutical compounds. The analogous compound, 2-chloro-4-methylbenzoic acid, serves as a key intermediate in the synthesis of various therapeutic agents. sigmaaldrich.com The ester form, this compound, offers advantages in certain synthetic routes, such as improved solubility and modified reactivity.

The 2-chloro-4-methylphenyl moiety is a core component of certain targeted cancer therapies. For instance, the general structure is related to intermediates used in the synthesis of kinase inhibitors. While specific patents for blockbuster drugs may not list this exact starting material, the synthesis of analogous compounds often involves the use of similarly substituted benzoic acids or their esters.

Furthermore, the derivatization of related chloro-benzoic acids has been explored for the development of novel therapeutic agents, including those with potential anticancer properties. preprints.org The functional groups on this compound allow for its incorporation into larger, more complex molecules with desired biological activities.

Intermediates in Agrochemical Synthesis

The field of agrochemicals has also recognized the potential of this compound and its derivatives as intermediates for the synthesis of next-generation crop protection agents. The presence of the chlorine atom and the methyl group can be crucial for the biological activity of the final product.

One significant area of application is in the synthesis of herbicides. For example, 2-chloro-4-(methylsulfonyl)benzoic acid, a derivative of the core structure, is a key intermediate in the production of the herbicide Sulcotrione. innospk.comprepchem.com Sulcotrione is effective against broadleaf weeds and grasses in corn, and the synthesis relies on the specific substitution pattern of the benzoic acid precursor. innospk.com While not a direct precursor, the structural similarity of this compound makes it a relevant starting point for the synthesis of analogous herbicidal compounds.

Moreover, pyridine (B92270) derivatives, which are widely used in the agrochemical industry, can be synthesized from precursors containing the 2-chloro-4-methylphenyl group. agropages.comgoogle.com These pyridine-based agrochemicals can exhibit a range of activities, including herbicidal and fungicidal properties. nih.govresearchgate.net The development of new and more effective agrochemicals often involves the exploration of novel substitution patterns on aromatic rings, and this compound provides a readily available building block for such investigations.

Derivatization for Functional Materials

The application of this compound extends beyond the life sciences into the realm of materials science. The ability to derivatize this compound opens up possibilities for the creation of functional materials with tailored properties.

One promising area of research is the development of liquid crystals. thieme-connect.denih.govnih.govtcichemicals.comuobasrah.edu.iq Benzoic acid esters are known building blocks for liquid crystalline materials due to their rigid core and the potential for introducing long alkyl chains to promote mesophase formation. thieme-connect.denih.govnih.govtcichemicals.comuobasrah.edu.iq The specific substitution pattern of this compound can influence the mesomorphic properties, such as the temperature range and the type of liquid crystal phase. By modifying the ester and reacting the chloro and methyl groups, it is possible to synthesize novel liquid crystal molecules with specific optical and electronic properties for applications in displays and sensors.

Furthermore, the derivatization of chlorobenzoate compounds is a strategy for creating functional polymers. nih.govnih.govmdpi.comepfl.chunileoben.ac.at The chloro group can act as a site for polymerization or for post-polymerization modification, allowing for the introduction of specific functionalities along the polymer chain. These functional polymers can have applications in areas such as drug delivery, coatings, and advanced membranes. While direct examples using this compound are not abundant, the general principles of using substituted benzoates as monomers or precursors for functional polymers are well-established.

Development as Novel Synthetic Reagents or Catalysts

The reactivity of the functional groups in this compound also suggests its potential for development as a novel synthetic reagent or catalyst.

The chloro-substituted aromatic ring can participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. ias.ac.inresearchgate.netnih.govresearchgate.netnih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making this compound a useful building block in combinatorial chemistry for the rapid synthesis of libraries of compounds for screening purposes. libretexts.orgcuny.edu

While there is no direct evidence of this compound itself being used as a catalyst, its structure could be incorporated into larger ligand frameworks for transition metal catalysis. The electronic properties of the substituted benzene (B151609) ring could influence the catalytic activity and selectivity of a metal center. Further research in this area could lead to the development of new and efficient catalytic systems for a variety of organic transformations.

Investigations into Biological Activity and Molecular Interactions of Methyl 2 Chloro 4 Methylbenzoate Derivatives

Structure-Activity Relationship (SAR) Studies of Related Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and agrochemical research to understand how the chemical structure of a compound influences its biological activity. For derivatives of benzoic acid, including those related to methyl 2-chloro-4-methylbenzoate, SAR studies typically explore the impact of different substituents on the aromatic ring and the ester group.

The biological activity of benzoate (B1203000) derivatives can be significantly altered by the nature and position of substituents. For instance, in the context of herbicidal activity, the substitution pattern on the phenyl ring is critical. The presence of a halogen, like the chloro group in this compound, and an alkyl group, such as the methyl group, can influence the compound's electronic and steric properties, which in turn affects its interaction with biological targets.

The Hammett equation is a tool used in SAR studies to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The electronic effects (inductive and resonance) of the chloro and methyl groups in this compound, as described by their Hammett constants, would be a starting point for predicting its reactivity and potential biological interactions. wikipedia.org

Exploration of Potential Biological Targets

The structural features of this compound suggest several potential biological targets that could be explored. These are often enzymes or receptors whose function can be modulated by small molecules.

One of the most well-documented targets for compounds structurally related to this compound is 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govnih.gov HPPD is a key enzyme in the tyrosine catabolism pathway. nih.govnih.gov Inhibition of this enzyme leads to an accumulation of tyrosine and its byproducts, which is the mode of action for a class of herbicides. nih.gov

For example, triketone herbicides, which include a benzoyl moiety, are potent HPPD inhibitors. nih.gov The compound 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC), which has a related 2-chloro-substituted benzoyl structure, is a potent, time-dependent, reversible inhibitor of HPPD. nih.gov It inactivates the enzyme by forming a tight-binding complex. nih.gov Another example, 3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide derivatives have also shown good herbicidal activity through HPPD inhibition. researchgate.net The compound 4w from this series was identified as a potent candidate with an IC50 value of 0.48 μM against Arabidopsis thaliana HPPD. researchgate.net

Another class of enzymes that are targets for benzoate derivatives are those in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as glucose 6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD). nih.gov A study on methyl 4-aminobenzoate (B8803810) derivatives showed that these compounds could inhibit G6PD and 6PGD with IC50 values in the micromolar range. nih.gov

Furthermore, methyl 2-halo-4-substituted-5-sulfamoyl-benzoates have been investigated as inhibitors of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in many solid tumors. mdpi.com A brominated derivative in this series, compound 4b , exhibited a very high affinity for CAIX with a Kd of 0.12 nM and showed high selectivity over other CA isozymes. mdpi.com

Table 1: Inhibitory Activity of Related Benzoate Derivatives on Various Enzymes

Compound/Derivative ClassTarget EnzymeIC50/Kd ValueReference
3-benzoyl-4-hydroxy-2-methyl-2H-1,2-benzothiazine-1,1-dioxide (compound 4w )Arabidopsis thaliana HPPDIC50 = 0.48 μM researchgate.net
2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione (CMBC)Rat Liver HPPDNot specified, but potent inhibitor nih.gov
Methyl 4-aminobenzoate derivativesG6PDIC50 = 100.8 - 430.8 μM nih.gov
Methyl 4-aminobenzoate derivatives6PGDIC50 = 206 - 693.2 μM nih.gov
Methyl 2-bromo-4-substituted-5-sulfamoyl-benzoate (compound 4b )Carbonic Anhydrase IX (CAIX)Kd = 0.12 nM mdpi.com

This table presents data for structurally related compounds to illustrate potential biological activities, not for this compound itself.

The interaction of methyl benzoate derivatives with proteins is another area of investigation. Studies on the binding of methyl o-methoxy p-methylaminobenzoate and methyl o-hydroxy p-methylaminobenzoate with bovine serum albumin (BSA), a model transport protein, have shown the formation of stable complexes. mdpi.com The binding constants were in the order of 10^4 M-1, indicating a strong binding affinity. mdpi.com The primary mechanism of fluorescence quenching was found to be static, suggesting the formation of a non-fluorescent complex between the benzoate derivative and BSA. mdpi.com Thermodynamic analysis indicated that hydrogen bonding plays a significant role in this binding phenomenon. mdpi.com Such interactions with serum albumins can influence the distribution and bioavailability of a compound in vivo.

Biological Screening and Efficacy Studies (general research perspective)

From a general research perspective, a compound like this compound would typically undergo a series of biological screenings to identify any potential therapeutic or agrochemical applications. This process often starts with high-throughput screening against a diverse panel of biological targets, including enzymes and receptors.

If initial screenings show activity, more focused efficacy studies would be conducted. For example, if the compound shows herbicidal potential, greenhouse testing against various plant species would be performed to determine its spectrum of activity and potency. researchgate.net Similarly, if antimicrobial properties are detected, the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains would be determined.

Proposed Mechanisms of Biological Action at the Molecular Level

Based on the activities of related compounds, a proposed mechanism of action for this compound derivatives could involve the inhibition of key metabolic enzymes. If acting as an HPPD inhibitor, the molecule would likely bind to the active site of the enzyme, preventing the binding of the natural substrate, 4-hydroxyphenylpyruvate. nih.govnih.gov This interaction is often stabilized by coordination with a ferrous ion in the enzyme's active site. researchgate.net

In the case of carbonic anhydrase inhibition, the sulfonamide group of related inhibitors binds to the zinc ion in the active site, and the substituted benzoyl moiety makes further interactions with amino acid residues in the active site cavity, which determines the affinity and selectivity. mdpi.com For this compound, while it lacks a sulfonamide group, its substituted phenyl ring could still allow it to fit into the active site of certain enzymes, disrupting their catalytic activity through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The interaction with proteins like serum albumin is proposed to occur within hydrophobic cavities, with hydrogen bonding and other non-covalent forces stabilizing the complex. mdpi.com The specific interactions would be dictated by the arrangement of the chloro and methyl substituents on the benzene (B151609) ring.

Environmental Fate and Degradation Studies of Methyl 2 Chloro 4 Methylbenzoate

Pathways of Environmental Degradation

The environmental degradation of Methyl 2-chloro-4-methylbenzoate is anticipated to proceed through several key pathways, primarily initiated by the hydrolysis of the ester bond to form 2-chloro-4-methylbenzoic acid and methanol (B129727). Subsequently, the aromatic ring of 2-chloro-4-methylbenzoic acid is subject to microbial attack.

Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis under both acidic and alkaline conditions, yielding 2-chloro-4-methylbenzoic acid and methanol. The rate of this reaction is influenced by pH and temperature.

Microbial Degradation: Following hydrolysis, the resulting 2-chloro-4-methylbenzoic acid can be mineralized by various microorganisms. The degradation pathways for chlorobenzoic acids are generally well-studied. For 2-chloro-4-methylbenzoic acid, the degradation is expected to be initiated by dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. These catechols then undergo ring cleavage, either through an ortho or meta pathway, followed by further enzymatic reactions that ultimately convert the compound to carbon dioxide and water.

Studies on related compounds, such as 2-chlorobenzoic acid, have identified several aerobic degradation pathways. One major route involves the action of 2-halobenzoate-1,2-dioxygenase, which can lead to the formation of catechol. researchgate.net Another possibility is the formation of chlorocatechols, which are common intermediates in the degradation of chlorinated aromatic compounds. nih.gov

Anaerobic degradation is also a potential pathway, particularly in anoxic sediments and groundwater. This process typically involves reductive dehalogenation as an initial step, where the chlorine atom is removed from the aromatic ring. The resulting methylbenzoate can then be further degraded. For instance, the anaerobic degradation of 3-chlorobenzoate (B1228886) has been shown to proceed through dehalogenation to benzoate (B1203000), which is then mineralized. nih.gov

Assessment of Biodegradation Potential

The biodegradation potential of this compound is intrinsically linked to the biodegradability of its hydrolysis product, 2-chloro-4-methylbenzoic acid. Numerous studies have demonstrated the microbial degradation of various chloro- and methyl-substituted benzoic acids.

Microorganisms from the genus Pseudomonas are frequently implicated in the degradation of these compounds. For example, a genetically modified strain, Pseudomonas sp. B13 FR1 SN45P, has been shown to completely mineralize 3-chlorobenzoic acid, 4-chlorobenzoic acid, and 4-methylbenzoic acid. nih.gov The degradation of 2-chlorobenzoic acid has also been observed in soil systems, with biological activity monitored through dehydrogenase activity. researchgate.net

The degradation of chlorobenzoic acids can be influenced by the presence of other organic compounds and environmental conditions. For instance, the degradation of 3-chlorobenzoate was found to be affected by the presence of benzoate or 3-methylbenzoate (B1238549) in mixed microbial cultures. nih.gov

The following table summarizes the findings of biodegradation studies on compounds structurally related to this compound.

CompoundMicroorganism/SystemKey FindingsReference
3-Chlorobenzoic Acid (3CB), 4-Chlorobenzoic Acid (4CB), and 4-Methylbenzoic Acid (4MB)Pseudomonas sp. B13 FR1 SN45PComplete mineralization of single compounds and mixtures. Maximum specific conversion rates were 0.9 g/g/h for 3CB and 4CB, and 1.1 g/g/h for 4MB. nih.gov
2-Chlorobenzoic Acid (2CBA)Stabilised/solidified soil systemsBiodegradation was observed, and biological activity was monitored using dehydrogenase activity. researchgate.net
3-Chlorobenzoate (3-CBA)Soil-derived bacterial isolates (e.g., Cupriavidus, Bradyrhizobium, Burkholderia)Isolates demonstrated the ability to degrade 3-CBA, with degradation rates varying among strains. nih.gov
2-Chlorobenzoic Acid (2-CBA)Aerobic microbial culturesDegradation can proceed via 2-halobenzoate-1,2-dioxygenase to form catechol. researchgate.net

Chemical Stability under Environmental Conditions

The chemical stability of this compound in the environment is primarily governed by its susceptibility to hydrolysis. As an ester, it is expected to be relatively stable in neutral aqueous solutions but will hydrolyze under acidic or alkaline conditions. The rate of hydrolysis is dependent on pH and temperature.

Information from material safety data sheets for the related compound 2-chloro-4-methylbenzoic acid indicates that it is stable under normal conditions but should be kept away from heat, flames, and oxidizing agents. This suggests that while the acid itself is relatively stable, the ester, this compound, is the more reactive species due to the potential for hydrolysis.

The following table outlines the known stability information for the parent acid, 2-chloro-4-methylbenzoic acid, which provides an indication of the stability of the core structure of this compound post-hydrolysis.

ParameterCondition/InformationReference
Storage ConditionsStore in a cool and dry place. Sealed in dry, Room Temperature. guidechem.comsigmaaldrich.com
Conditions to AvoidHeat, flames, and sparks.
Materials to AvoidOxidizing agents.
Hazardous Combustion ProductsCarbon monoxide, hydrogen chloride.

Patent Landscape and Intellectual Property in Relation to Methyl 2 Chloro 4 Methylbenzoate

Analysis of Synthetic Patent Literature and Methodologies

A review of the patent literature reveals that while patents specifically detailing the synthesis of Methyl 2-chloro-4-methylbenzoate are not abundant, the methodologies for producing structurally similar compounds are well-documented. These patents provide a clear indication of the likely synthetic routes that are protected under intellectual property law. The common strategies involve the esterification of a corresponding benzoic acid and the chlorination of a toluene (B28343) precursor.

One prevalent method is the esterification of 2-chloro-4-methylbenzoic acid with methanol (B129727). This classical approach is a fundamental reaction in organic synthesis. Another significant route described in the patent literature involves the modification of a toluene derivative. For instance, Chinese patent CN101434545A discloses a method for preparing methyl p-chloromethyl benzoate (B1203000), which starts with the esterification of p-methylbenzoic acid with methanol, followed by a side-chain chlorination using chlorine gas under UV light or with a chemical initiator. google.com This suggests that a similar strategy could be employed for this compound, starting from 2-chloro-4-methyltoluene.

Furthermore, Chinese patent CN102627591B describes the preparation of 2-chloro-4-methylsulfonylbenzoic acid. This process begins with the chlorination of 4-methylsulfonyltoluene to produce 2-chloro-4-methylsulfonyltoluene, which is then oxidized to the corresponding benzoic acid. This highlights another patented approach where the chlorination step precedes the formation of the carboxylic acid functionality.

The table below summarizes the key synthetic methodologies for related compounds found in the patent literature, which are indicative of the patented processes applicable to this compound.

Patent ID Synthetic Method Starting Material Key Intermediates Relevance to this compound
CN101434545AEsterification followed by side-chain chlorinationp-Methylbenzoic acidMethyl p-methylbenzoateDemonstrates a patented route for the chlorination and esterification of a toluene derivative. google.com
CN102627591BChlorination followed by oxidation4-Methylsulfonyltoluene2-chloro-4-methylsulfonyltolueneProvides a patented strategy for introducing the chloro- and carboxyl- functionalities.

Patenting of Novel Derivatives and Specific Applications

The patent landscape for derivatives of this compound is primarily centered on their utility as key intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. This underscores the commercial importance of this chemical scaffold in the development of new products in these sectors.

A significant area of patent activity is in the pharmaceutical industry. For example, Chinese patent CN105503668A describes the synthesis of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate, a crucial intermediate in the production of the antidepressant drug Tianeptine. google.com The synthesis starts from 4-chloro-2-aminobenzoic acid, which undergoes esterification, diazotization, and subsequent reactions to yield the final patented compound. This patent highlights the role of the chloro- and methyl-substituted benzoate core in building more complex and pharmacologically active molecules.

In the agrochemical sector, a US patent (US 8,952,175 B2) discloses novel intermediates for the production of pesticides. googleapis.com While not explicitly naming this compound, the patent describes the reaction of substituted aromatic ketones to form isoxazoline (B3343090) derivatives, which are known for their insecticidal properties. The structural motifs present in the patented intermediates suggest that derivatives of this compound could serve as valuable building blocks in this field.

The table below presents examples of patented derivatives and their specific applications, illustrating the intellectual property trends related to this compound.

Derivative Patent ID Application Significance
4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoateCN105503668APharmaceutical Intermediate (Antidepressant Tianeptine)Demonstrates the use of the core structure in the synthesis of a commercially successful drug. google.com
Isoxazoline derivativesUS 8,952,175 B2Agrochemical Intermediate (Pesticides)Indicates the potential for developing novel pesticides from derivatives of the core scaffold. googleapis.com
2-chloro-4-substituted pyrimidinesCN103554036BPharmaceutical and Agrochemical IntermediateHighlights the versatility of the chloro-substituted aromatic ring in creating bioactive molecules. google.com

Q & A

Q. What computational tools predict the reactivity of this compound in novel reactions?

  • Methodological Answer: Molecular docking (AutoDock Vina) assesses interactions with biological targets. Quantum mechanical calculations (Gaussian 16) predict reaction pathways and transition states. ChemSpider data (e.g., InChIKey: KJGSVQLCVULXJU) enables cross-referencing with similar benzoate derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.